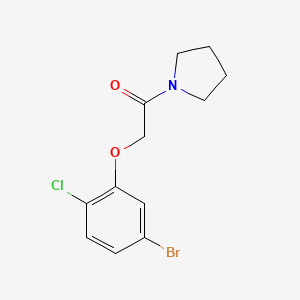

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone

Description

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone is a halogenated aromatic compound featuring a phenoxy group substituted with bromo and chloro moieties at the 5- and 2-positions, respectively. The ethanone backbone is further modified with a pyrrolidine ring at the 1-position.

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO2/c13-9-3-4-10(14)11(7-9)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFMWLNJXJOELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=C(C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and pyrrolidine.

Formation of the Phenoxy Intermediate: 5-Bromo-2-chlorophenol is reacted with an appropriate alkylating agent to form 5-bromo-2-chlorophenoxy intermediate.

Coupling Reaction: The phenoxy intermediate is then coupled with 1-(pyrrolidin-1-yl)ethanone under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted phenoxy derivatives.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

- Structure: Features a bromophenyl group instead of a bromo-chlorophenoxy group.

- Applications: Used in synthesizing biologically active compounds, indicating the pyrrolidinyl-ethanone moiety’s relevance in drug discovery.

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone

- Structure : Pyridine ring with bromo, chloro, and methyl substituents.

- Key Differences: The heteroaromatic pyridine ring introduces different electronic effects (e.g., electron-withdrawing nitrogen) compared to the phenoxy group.

- Properties : Molecular weight = 248.50 g/mol, XLogP3 = 2.6 (indicative of moderate lipophilicity) .

2-Bromo-1-(5-chlorothiophen-2-yl)ethanone

- Structure : Thiophene ring with bromo and chloro substituents.

- Key Differences : The sulfur atom in thiophene enhances π-electron delocalization and may influence metabolic stability.

- Purity : Available at 96% purity, suggesting industrial relevance .

Functional Group Variations

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

- Structure : Hydroxyl group at the 2-position and chloro-acetyl substituent.

- Synthesis: Prepared via chloroacetyl chloride and 4-bromophenol (66% yield) .

2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone

- Structure : Three bromine atoms and a hydroxyl group.

- Key Differences : Higher molecular weight (372.84 g/mol) and greater steric hindrance due to multiple bromine substituents.

- Melting Point : 103–104°C, reflecting crystalline stability .

Heterocyclic and Fluorinated Analogues

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

- Structure : Fluorine and hydroxyl groups on the aromatic ring.

- Properties : Melting point = 86–87°C; synthesized via bromination in dioxane-ethyl ether (80% yield) .

Research Implications

- Electronic Effects : Halogen positioning (e.g., 5-bromo vs. 3-bromo) and aromatic system (phenyl vs. pyridine) significantly influence electronic properties and reactivity .

- Synthetic Accessibility: Bromination and Friedel-Crafts acylation are common methods for analogous compounds, though phenoxy ether formation may require specialized conditions .

Biological Activity

2-(5-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 292.6 g/mol. Its structure includes a pyrrolidine ring and a phenoxy group substituted with bromine and chlorine, which are critical for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The presence of halogen substituents (bromine and chlorine) can enhance lipophilicity and improve binding affinity to target sites.

Anticancer Activity

Several studies have explored the anticancer potential of compounds featuring similar structural motifs. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of similar moieties could yield promising results for this compound.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | <10 | Induction of apoptosis |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 | Inhibition of Bcl-2 protein |

| Compound C | WM793 (melanoma) | <30 | Cell cycle arrest |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound D | E. coli | 46.9 | Bacteriostatic |

| Compound E | S. aureus | 93.7 | Bactericidal |

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyrrolidine derivatives demonstrated that modifications at the phenoxy position significantly enhanced anticancer activity against various cell lines, indicating that this compound could exhibit similar effects.

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of halogenated phenoxy compounds, revealing that the presence of bromine at specific positions led to increased efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.